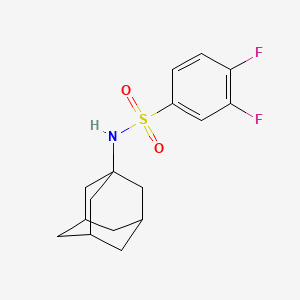
N-(ADAMANTAN-1-YL)-3,4-DIFLUOROBENZENESULFONAMIDE
Overview
Description
N-(ADAMANTAN-1-YL)-3,4-DIFLUOROBENZENESULFONAMIDE is a compound that combines the structural features of adamantane and difluorobenzenesulfonamide Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while difluorobenzenesulfonamide is a sulfonamide derivative with fluorine atoms enhancing its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-3,4-DIFLUOROBENZENESULFONAMIDE typically involves the following steps:
Preparation of 1-adamantylamine: Adamantane is first converted to 1-adamantylamine through a series of reactions, including bromination and subsequent amination.
Synthesis of 3,4-difluorobenzenesulfonyl chloride: 3,4-difluorobenzenesulfonamide is chlorinated to form 3,4-difluorobenzenesulfonyl chloride.
Formation of this compound: The final step involves the reaction of 1-adamantylamine with 3,4-difluorobenzenesulfonyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-3,4-DIFLUOROBENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The adamantyl group can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The compound can engage in cycloaddition reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted sulfonamides, while oxidation and reduction can modify the adamantyl group.
Scientific Research Applications
N-(ADAMANTAN-1-YL)-3,4-DIFLUOROBENZENESULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s stability and unique structure make it useful in studying biological systems and interactions.
Industry: It can be used in the production of advanced materials and polymers due to its robust chemical structure.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-3,4-DIFLUOROBENZENESULFONAMIDE involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate biological membranes, while the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atoms may further modulate these interactions by affecting the compound’s electronic properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzenesulfonamide: Lacks the adamantyl group, making it less rigid and potentially less effective in certain applications.
1-Adamantylamine: Does not have the sulfonamide group, limiting its chemical versatility.
N-1-adamantylbenzenesulfonamide: Similar structure but without the fluorine atoms, which can affect its reactivity and interactions.
Uniqueness
N-(ADAMANTAN-1-YL)-3,4-DIFLUOROBENZENESULFONAMIDE is unique due to the combination of the adamantyl group’s stability and the difluorobenzenesulfonamide’s reactivity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(1-adamantyl)-3,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO2S/c17-14-2-1-13(6-15(14)18)22(20,21)19-16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,19H,3-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITBEOUOSLCONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


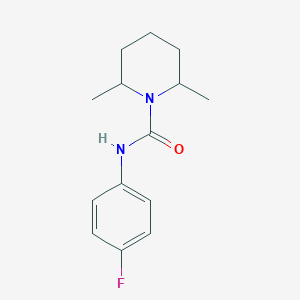
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanesulfonamide](/img/structure/B4279363.png)

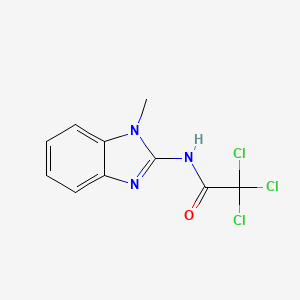
![5-chloro-N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4279396.png)
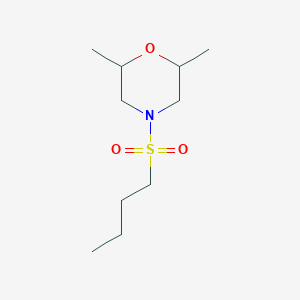
![2-imino-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4279402.png)

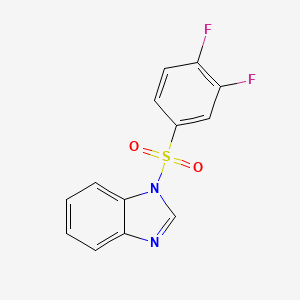
![3-[1-(4-bromophenoxy)ethyl]-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4279449.png)
![ETHYL 2-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}ACETATE](/img/structure/B4279453.png)
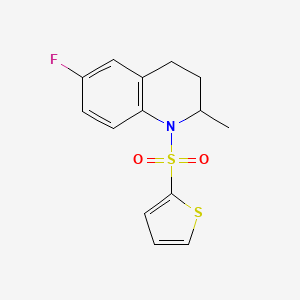
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B4279466.png)
![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B4279469.png)
